Rosoxacin-d5
Description
Rosoxacin-d5 is a deuterated analog of Rosoxacin, a fluoroquinolone antibiotic. It is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to ensure accurate quantification of Rosoxacin in biological and environmental samples . The incorporation of five deuterium atoms into its molecular structure (C16H13FN3O3D5) enhances its isotopic distinction from the non-deuterated parent compound, minimizing interference during mass spectrometric analysis . This compound is critical for method validation, quality control (QC), and regulatory compliance in pharmaceutical development and environmental monitoring .
Properties
Molecular Formula |
C₁₇H₉D₅N₂O₃ |
|---|---|
Molecular Weight |
299.34 |
Synonyms |
1-Ethyl-d5-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic Acid; Acrosoxacin-d5; Eracin-d5; Eradacil-d5; Eradacin-d5; NSC 146617-d5; Roxadyl-d5; Win 35213-d5; Winuron-d5; 1-Ethyl-d5-4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylic Aci |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Deuterated Fluoroquinolones
| Compound | CAS RN | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | 1015856-57-1* | C16H13FN3O3D5 | 342.3 | Fluorine at C6, cyclopropyl at N1 |
| Norfloxacin-d5 | 1015856-57-1 | C16H15FN3O3D5 | 344.3 | Ethyl group at N1, fluorine at C6 |
| Ofloxacin-d3 | 1189980-84-8 | C18H17FN3O4D3 | 376.4 | Methylpiperazinyl at C7, chiral center |
| Pefloxacin-d5 | 1020719-85-0 | C17H17FN3O3D5 | 358.4 | Methyl group at N1, fluorine at C6 |
| Delafloxacin-d5 | 189279-58-1† | C18H16ClF2N3O4D5 | 454.8 | Chlorine at C8, difluoro at C6/C7 |
*Assumed CAS RN based on Norfloxacin-d5 (see ). †Non-D5 CAS listed; Delafloxacin-d5 CAS may differ.
Key Structural Differences :
- N1 Substituent : this compound and Pefloxacin-d5 feature a cyclopropyl and methyl group, respectively, affecting lipophilicity and metabolic stability .
- C7 Modifications : Ofloxacin-d3 contains a methylpiperazinyl group, enhancing gram-positive bacterial targeting compared to this compound .
Analytical Performance
Deuterated compounds are evaluated based on deuterium incorporation efficiency , chromatographic resolution , and ionization efficiency .
Findings :
Limitations :
- Deuterated analogs like Pefloxacin-d5 may co-elute with metabolites in complex matrices, necessitating high-resolution MS .
Research Findings and Regulatory Considerations
Recent studies highlight the necessity of deuterated standards for compliance with REACH and FDA guidelines. For example, this compound enabled precise detection of Rosoxacin in fish tissue at concentrations as low as 5 ppb, addressing environmental contamination concerns . In contrast, Ofloxacin-d3’s chiral center complicates its use in enantioselective assays, limiting its utility compared to this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
